Dimethyl 2-pyrrolidin-1-ylbutanedioate
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Overview
Description
Dimethyl 2-pyrrolidin-1-ylbutanedioate is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanedioate moiety
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, which are often referred to as their targets. The targets of a compound can greatly influence its biological effects. For instance, some indole derivatives, which have a structure somewhat similar to pyrrolidinyl compounds, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway. For example, dimethyl fumarate, a compound with a similar dimethyl ester group, is believed to exert its effects through both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body, leading to a range of downstream effects. For instance, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two compounds structurally related to the one , are involved in the biosynthesis of terpenoids .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. For example, methadone, a compound with a similar pyrrolidine ring, is mainly metabolized in the liver by CYP3A4, CYP2B6, and CY2C19 .
Result of Action
The result of a compound’s action can be seen at the molecular and cellular levels. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The environment in which a compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect a compound’s action. For example, the efficacy of dimethylpyrazole-based nitrification inhibitors in soil has been studied, showing that these compounds can reduce N2O emissions and maintain soil NH4+ for a longer time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-pyrrolidin-1-ylbutanedioate typically involves the reaction of pyrrolidine with dimethyl butanedioate under controlled conditions. A classical method for the preparation of such five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-pyrrolidin-1-ylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
Dimethyl 2-pyrrolidin-1-ylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in the functional groups attached.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Dimethyl 2-pyrrolidin-1-ylbutanedioate is unique due to its specific combination of the pyrrolidine ring and the butanedioate moiety, which imparts distinct chemical and biological properties.
Biological Activity
Dimethyl 2-pyrrolidin-1-ylbutanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biopharmaceuticals. This article explores its biological activity, structure-activity relationships, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring and two ester groups. Its chemical structure can be represented as follows:
This compound has been noted for its ability to influence various biological processes, particularly in cell cultures.
Monoclonal Antibody Production
Recent studies have indicated that derivatives of pyrrolidine, including this compound, can enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. One notable study demonstrated that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), significantly increased mAb yield while maintaining cell viability. The results showed:
- Cell-Specific Productivity : Increased from 7.1 pg/cell/day to 11 pg/cell/day under MPPB conditions.
- Final mAb Concentration : Reached 1,098 mg/L, which was 1.5-fold higher than control conditions .
This indicates that this compound and similar compounds can improve the efficiency of biopharmaceutical production.
The mechanism by which these compounds enhance productivity appears to involve:
- Suppression of Cell Growth : By controlling cell proliferation, resources can be redirected towards antibody production.
- Increased Glucose Uptake : Enhanced glucose utilization leads to higher ATP levels, promoting metabolic activity conducive to mAb synthesis.
- Alteration of Glycan Profiles : The compounds affect the N-glycan profiles critical for the quality of therapeutic antibodies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining the efficacy of pyrrolidine derivatives. For instance:
Compound | Key Functional Group | Effect on mAb Production |
---|---|---|
MPPB | 2,5-Dimethylpyrrole | Significant increase in productivity |
Pyrrole Derivatives | Varied effects based on substitutions | Some showed no activity |
The presence of the 2,5-dimethylpyrrole moiety was identified as crucial for enhancing cell-specific productivity without compromising cell viability .
Case Study: Enhanced Antibody Production
A case study involving rCHO cells treated with MPPB revealed that:
- Experimental Design : Batch cultures were supplemented with varying concentrations of MPPB.
- Findings : The viability and glucose uptake were monitored over time. Results indicated that while cell density decreased post-day eight in control conditions, MPPB-treated cultures maintained higher viability and productivity levels up to day twelve.
This case study underscores the compound's potential as an additive in bioprocessing to optimize yields in therapeutic antibody production .
Properties
IUPAC Name |
dimethyl 2-pyrrolidin-1-ylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDWVPQOJAKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.